![molecular formula C18H13N3OS B4761207 N-(3-cyano-5-methyl-4-phenyl-2-thienyl)isonicotinamide](/img/structure/B4761207.png)
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)isonicotinamide
Übersicht
Beschreibung
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)isonicotinamide, also known as Sunitinib, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It was first approved by the US FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied for its potential applications in various types of cancers.
Wirkmechanismus
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)isonicotinamide inhibits RTKs by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of tumor angiogenesis and proliferation, as well as the induction of apoptosis.
Biochemical and physiological effects:
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)isonicotinamide has been shown to induce a wide range of biochemical and physiological effects, including inhibition of tumor angiogenesis, proliferation, and metastasis. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer stem cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)isonicotinamide has several advantages for use in lab experiments, including its ability to inhibit multiple RTKs and its well-characterized mechanism of action. However, it also has some limitations, including its potential for off-target effects and its relatively high cost.
Zukünftige Richtungen
There are several future directions for research on N-(3-cyano-5-methyl-4-phenyl-2-thienyl)isonicotinamide, including the development of new formulations and delivery methods to improve its efficacy and reduce its side effects. Additionally, there is a need for further studies to investigate its potential applications in other types of cancers and to identify biomarkers that can predict patient response to treatment. Finally, there is a need for further studies to investigate the potential of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)isonicotinamide in combination with other therapies, such as immunotherapy, to improve patient outcomes.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)isonicotinamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). These RTKs are known to play critical roles in tumor angiogenesis, proliferation, and metastasis.
Eigenschaften
IUPAC Name |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-12-16(13-5-3-2-4-6-13)15(11-19)18(23-12)21-17(22)14-7-9-20-10-8-14/h2-10H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTICWCNOOAMGCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=NC=C2)C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)pyridine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.